![molecular formula C12H16O B14276671 11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene CAS No. 128902-03-4](/img/structure/B14276671.png)
11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methoxybicyclo[531]undeca-1(11),7,9-triene is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[53
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene typically involves the construction of the bicyclic core through a series of diastereoselective reactions. One approach starts with an eight-membered ring, utilizing the conformational bias of the cyclooctane-ring system to achieve high diastereoselectivity . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of new compounds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the bicyclic structure.
Wissenschaftliche Forschungsanwendungen
11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and properties of bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: Its chemical properties may be exploited in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which 11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: This compound shares a similar bicyclic core but lacks the methoxy group, leading to different chemical properties and reactivity.
11-(Methoxymethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Another related compound with a different bicyclic structure and methoxy substitution.
Uniqueness
11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene is unique due to its specific methoxy substitution and bicyclic structure, which confer distinct chemical properties and potential applications. Its reactivity and interactions with biological targets set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
128902-03-4 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
11-methoxybicyclo[5.3.1]undeca-1(11),7,9-triene |
InChI |
InChI=1S/C12H16O/c1-13-12-10-6-3-2-4-7-11(12)9-5-8-10/h5,8-9H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
PJTMLBMSONXNNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2CCCCCC1=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



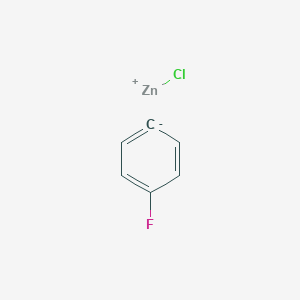

![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
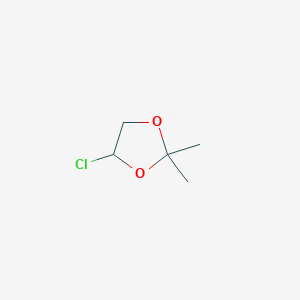
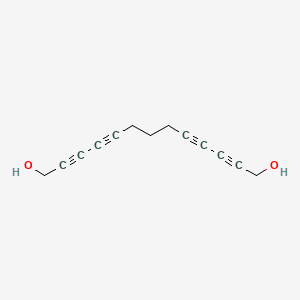
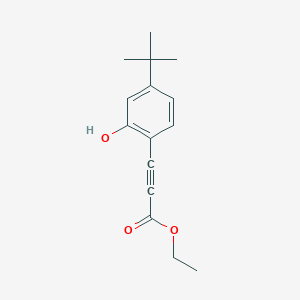
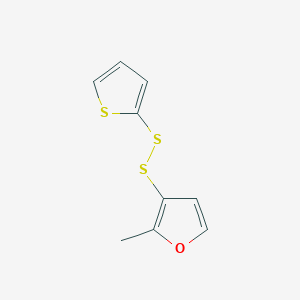
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)

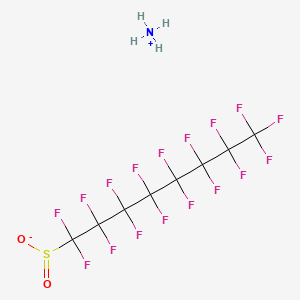
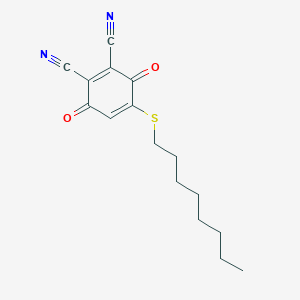
![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
